(R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid
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Overview
Description
®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid is a complex organic compound often used in peptide synthesis. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups, which are commonly used in the synthesis of peptides to protect amino groups during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The process begins with the protection of the amino group of the amino acid with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The carboxyl group is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and reacted with the benzyloxycarbonyl-protected amino acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The Fmoc and Cbz groups can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Piperidine for Fmoc removal, hydrogenation for Cbz removal.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
Chemistry
In chemistry, ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid is used as a building block in the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme specificity and activity .
Medicine
In medicine, the compound is used in the development of peptide-based drugs. Its ability to protect amino groups during synthesis makes it useful in creating complex peptide structures with therapeutic potential .
Industry
In the industrial sector, ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid is used in the large-scale production of peptides for pharmaceuticals and biotechnology applications .
Mechanism of Action
The mechanism of action of ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc and Cbz groups protect the amino groups during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (9H-Fluoren-9-yl)methoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid is unique due to the presence of both Fmoc and Cbz protecting groups, which provide dual protection for the amino groups. This dual protection allows for more complex peptide synthesis compared to compounds with only one protecting group .
Properties
Molecular Formula |
C28H28N2O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m1/s1 |
InChI Key |
JEFQVIBFPUQDGA-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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